molecular formula C10H6Cl2N2O2 B1517194 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-53-7

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1517194
M. Wt: 257.07 g/mol
InChI Key: PPSPSHYWNMQYAK-UHFFFAOYSA-N
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Description


5-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the information might be available under different names or identifiers.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of a compound can be determined using various techniques such as X-ray crystallography4. However, the specific molecular structure analysis for 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is not available in the searched resources.



Chemical Reactions Analysis


Chemical reactions involving compounds similar to 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid have been studied. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents56. However, the specific chemical reactions involving 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid are not available in the searched resources.



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound include its molecular weight, chemical formula, and other related properties. However, the specific physical and chemical properties for 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid are not available in the searched resources89.


Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

  • Pharmacological Effects : Chlorogenic acid, a phenolic compound, exhibits diverse biological and pharmacological effects including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its potential in modulating lipid and glucose metabolism suggests its utility in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize its biological and pharmacological effects, indicating a broader scope for natural compounds with similar structures in therapeutic applications (Naveed et al., 2018).

Analysis of Global Trends in Herbicide Toxicity

  • Environmental Impact : Research on the toxicity and mutagenicity of herbicides highlights the environmental and toxicological concerns associated with chemical compounds. Although this review focuses on 2,4-D, the methodologies and insights provided could be applicable to the study and understanding of related compounds' effects on health and the environment (Zuanazzi et al., 2020).

Pyrazole Carboxylic Acid and Derivatives

  • Biological Applications : Pyrazole carboxylic acid derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This review highlights the synthetic methods and biological applications of these derivatives, indicating the importance of pyrazole-based compounds in medicinal chemistry and suggesting potential areas of application for similar structures (Cetin, 2020).

Safety And Hazards


Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. However, the specific safety and hazards information for 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is not available in the searched resources1011.


Future Directions


The future directions of research on a compound can include potential applications, areas of interest for further study, and so on. However, the specific future directions for 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid are not available in the searched resources1213.


properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)9-7(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSPSHYWNMQYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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